molecular formula C7H7IS B135421 3-Iodothioanisole CAS No. 130416-73-8

3-Iodothioanisole

Cat. No.: B135421
CAS No.: 130416-73-8
M. Wt: 250.1 g/mol
InChI Key: YCGZIDJUDNEVQI-UHFFFAOYSA-N
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Description

3-Iodothioanisole is an organic compound with the molecular formula C7H7IS It is a derivative of thioanisole, where an iodine atom is substituted at the third position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Iodothioanisole can be synthesized through several methods. One common approach involves the iodination of thioanisole. The reaction typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to facilitate the iodination process. The reaction is carried out under controlled conditions to ensure the selective substitution at the third position of the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes using automated reactors. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-Iodothioanisole undergoes various chemical reactions, including:

    Electrophilic Substitution Reactions: The iodine atom on the benzene ring makes the compound susceptible to electrophilic substitution reactions, where the iodine can be replaced by other electrophiles.

    Oxidation Reactions: The sulfur atom in this compound can undergo oxidation to form sulfoxides and sulfones.

    Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding thioanisole or other derivatives.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used under acidic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Electrophilic Substitution: Products include various substituted thioanisoles, depending on the electrophile used.

    Oxidation: Products include methyl phenyl sulfoxide and methyl phenyl sulfone.

    Reduction: Products include thioanisole and other reduced derivatives.

Scientific Research Applications

3-Iodothioanisole has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in forming carbon-carbon and carbon-heteroatom bonds.

    Material Science: The compound is used in the development of photovoltaic materials and other advanced materials due to its stability and unique electronic properties.

    Pharmaceutical Research: It serves as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.

    Biological Studies: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 3-iodothioanisole involves its ability to undergo various chemical transformations. The iodine atom and the sulfur atom in the compound play crucial roles in its reactivity. The iodine atom can participate in electrophilic substitution reactions, while the sulfur atom can undergo oxidation and reduction reactions. These transformations enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in chemical synthesis and research.

Comparison with Similar Compounds

Similar Compounds

    Thioanisole: The parent compound of 3-iodothioanisole, where the iodine atom is absent.

    4-Iodothioanisole: A positional isomer where the iodine atom is substituted at the fourth position of the benzene ring.

    Methyl Phenyl Sulfoxide: An oxidized derivative of thioanisole.

    Methyl Phenyl Sulfone: A further oxidized derivative of thioanisole.

Uniqueness of this compound

This compound is unique due to the presence of the iodine atom at the third position of the benzene ring. This specific substitution pattern imparts distinct reactivity and properties to the compound, making it valuable in selective organic transformations and specialized applications in material science and pharmaceutical research.

Properties

IUPAC Name

1-iodo-3-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IS/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGZIDJUDNEVQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443800
Record name 3-Iodothioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130416-73-8
Record name 3-Iodothioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

20 ml of distilled water and 20 ml of 12 N hydrochloric acid are placed, with stirring, in a three-necked flask, and 10 ml of 3-methylthioaniline are then added using a dropping funnel. The mixture is warmed to ensure dissolution and is then cooled down to 5° C. 5.86 g of sodium nitrite dissolved in 15 ml of water are subsequently added slowly, using a dropping funnel, while maintaining the temperature between 5 and 8° C. 20 min after having completed the addition, 13.57 g of potassium iodide dissolved in 15 ml of water are added over a period of 10 min and the mixture is then stirred at room temperature for 15 h. The oil which forms is separated from the aqueous phase by decantation, and an aqueous solution of sodium thiosulphate is then added to it. The aqueous phase is decanted and the product is extracted with 100 ml of dichloromethane. The organic phase is washed with 100 ml of water, and the aqueous phase is adjusted to pH 9 with concentrated sodium hydroxide solution, and then separated off. The organic phase is washed with 2 times 100 ml of water, separated off, dried over magnesium sulphate, filtered and then concentrated to dryness under reduced pressure (50 kPa) at 40° C. The resulting product is purified by flash chromatography (eluent, cyclohexane) in order to yield 13 g of 3-iodo-1-methylthiobenzene in the form of a yellow liquid (Merck Silica 5719, Rf=0.8/cyclohexane).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
5.86 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
13.57 g
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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